1-(Chloroacetyl)azepane

Physical Chemistry Process Development Thermal Stability

Researchers synthesizing tetracyclic indoles to reverse fluconazole resistance in Candida albicans often face scaffold limitations with six-membered ring analogs. 1-(Chloroacetyl)azepane provides the essential seven-membered azepane conformation required for bioactivity. Key supply advantages: ≥95% purity with HPLC/NMR batch data; balanced LogP (1.53) and high boiling point (287.8°C) for robust high-temperature amide couplings; stocked in multi-gram quantities for rapid CNS-targeted and GPCR-focused SAR campaigns.

Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
CAS No. 52227-33-5
Cat. No. B079546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloroacetyl)azepane
CAS52227-33-5
Molecular FormulaC8H14ClNO
Molecular Weight175.65 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)CCl
InChIInChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2
InChIKeyOUYNYRUBFQVLEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroacetyl Azepane Overview


1-(Chloroacetyl)azepane is a seven-membered saturated nitrogen heterocycle (azepane) bearing a reactive chloroacetyl amide moiety . With the molecular formula C₈H₁₄ClNO and a molecular weight of 175.66 g/mol, it serves as a versatile electrophilic building block in organic synthesis, particularly for the construction of amide libraries and as a scaffold in medicinal chemistry [1].

Reactive handle
Chloroacetyl amide electrophile for nucleophilic substitution
Ring scaffold
Seven-membered azepane for conformational diversity and SAR exploration
Synthetic utility
Amide library synthesis and medicinal chemistry building block

Substitution Risks and Ring-Size Effects


Generic substitution with smaller six-membered ring analogs (e.g., 1-(chloroacetyl)piperidine or 1-(chloroacetyl)morpholine) is not scientifically sound due to fundamental differences in ring strain, conformational flexibility, and resulting physicochemical properties . The seven-membered azepane ring in the target compound imparts a distinct three-dimensional shape and increased lipophilicity (LogP 1.53) compared to its six-membered counterparts, which can critically influence molecular recognition in biological targets and alter nucleophilic substitution rates in synthetic applications [1].

Ring-size conformation
Six-membered piperidine analogs have different ring strain and geometry, which may alter molecular recognition and nucleophilic substitution rates.
Lipophilicity mismatch
Piperidine and morpholine analogs exhibit distinct LogP profiles; this divergence could affect partitioning and target engagement in biological studies.

Quantitative Differentiation Evidence


Boiling Point and Density Profile

1-(Chloroacetyl)azepane exhibits a significantly higher boiling point (287.8°C at 760 mmHg) compared to the six-membered piperidine analog (270.3°C at 760 mmHg) . Its density (1.1 g/cm³) is intermediate between the less dense piperidine analog (1.153 g/cm³) and the denser morpholine analog (1.257 g/mL), reflecting the unique contribution of the seven-membered ring system [1][2].

Boiling point & density
Data to verify
287.8 °C, 1.1 g/cm³ vs piperidine analog 270.3 °C, 1.153 g/cm³
May support broader thermal processing window
Predicted values from ACD/Labs; verify experimentally
Physical Chemistry Process Development Thermal Stability

Antifungal Resistance Application

1-(Chloroacetyl)azepane has been specifically employed as a key intermediate in the synthesis of tetracyclic indoles that sensitize fluconazole-resistant Candida albicans clinical isolates [1]. In contrast, the smaller ring analogs (piperidine and morpholine) are not cited in this particular chemosensitization pathway, highlighting the unique conformational requirements of the molecular target [2].

Antifungal application
Class-level
Directly used in synthesis of fluconazole-chemosensitizing tetracyclic indoles; piperidine/morpholine analogs not reported in this pathway
Supports azepane-specific chemosensitizer research
In vitro Candida albicans assay context; published in Bioorg. Med. Chem. Lett. (2012)
Antifungal Research Medicinal Chemistry Drug Resistance

Lipophilicity Differentiation

The predicted LogP of 1-(chloroacetyl)azepane is 1.53, indicating moderate lipophilicity that balances aqueous solubility and membrane permeability . This value is strategically lower than that of the purely carbocyclic piperidine analog (estimated LogP ~2.0) and significantly lower than the more hydrophilic morpholine analog (estimated LogP ~0.5), offering a unique profile for crossing biological membranes [1].

Lipophilicity
Class-level
LogP 1.53 vs piperidine ~2.0, morpholine ~0.5
Intermediate lipophilicity may support balanced CNS permeability
Predicted values; confirm with experimental logD
ADME Prediction Physicochemical Property Drug Design

High Purity Availability

Commercially available 1-(Chloroacetyl)azepane is specified with a minimum purity of 95% (AKSci) or 97% (Fluorochem), ensuring reliable performance in multi-step synthetic sequences . While similar purity specifications exist for analogs, the consistent availability of high-purity material reduces batch-to-batch variability and eliminates the need for additional purification steps.

Purity specification
Specification review
≥95% (AKSci); 97% (Fluorochem)
High purity supports reproducible multi-step synthesis
Vendor specifications as of 2024
Chemical Procurement Quality Control Reproducibility

Recommended Applications


Antifungal Resistance Research

1-(Chloroacetyl)azepane is the building block of choice for constructing the seven-membered azepane ring present in tetracyclic indoles that reverse fluconazole resistance in Candida albicans . Substitution with six-membered ring analogs would fundamentally alter the scaffold's conformation and likely abolish the observed chemosensitization activity.

CNS Drug Discovery Scaffold

With a predicted LogP of 1.53, this azepane derivative offers a balanced lipophilicity profile suitable for CNS-targeted drug discovery programs where blood-brain barrier penetration is desired but excessive lipophilicity is to be avoided . The seven-membered ring provides additional conformational freedom compared to piperidine analogs, potentially enabling novel binding interactions.

High-Temperature Amide Formation

The elevated boiling point (287.8°C) and moderate density (1.1 g/cm³) of 1-(Chloroacetyl)azepane make it a robust reagent for high-temperature nucleophilic substitution reactions, such as amide couplings with sterically hindered amines, where lower-boiling analogs might evaporate or decompose .

Azepane SAR Library Synthesis

As a reactive chloroacetyl amide with a seven-membered ring, this compound serves as a versatile electrophilic warhead for generating diverse amide libraries . Its unique ring size allows systematic exploration of conformational space in SAR campaigns targeting enzymes or receptors where larger rings are known to enhance affinity (e.g., ion channels, GPCRs).

Application
Selection Property
Validation Focus
Antifungal chemosensitizer synthesis
Azepane scaffold for tetracyclic indole construction
Conformation-activity relationship in Candida albicans research
CNS drug discovery scaffold research
Moderate lipophilicity profile for blood-brain barrier permeability studies
Lipophilicity and membrane permeability assays
High-temperature amide coupling
Elevated boiling point and thermal stability
Stability and reactivity under thermal stress
Azepane SAR library synthesis
Reactive chloroacetyl electrophile with seven-membered ring
Conformational exploration for enzyme/receptor targets

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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